Chrysophenin

Übersicht

Beschreibung

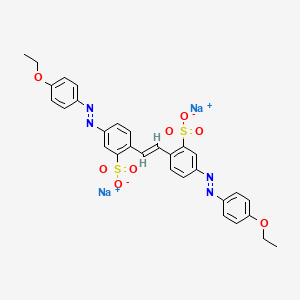

Chrysophenine, also known as Direct Yellow 12, is an azo dye widely used in the textile industry for dyeing cotton, silk, and wool. It is known for its bright yellow color and excellent dyeing properties. The chemical formula of Chrysophenine is C30H26N4Na2O8S2, and it has a molecular weight of 680.66 g/mol .

Wissenschaftliche Forschungsanwendungen

Chrysophenine has several applications in scientific research, including:

Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.

Biology: Employed in staining techniques for visualizing cellular components.

Medicine: Investigated for its potential use in photodynamic therapy due to its ability to absorb visible light.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints

Wirkmechanismus

Target of Action

Chrysophenine, a unique anthraquinone, has been reported to have broad-spectrum therapeutic potential . It strongly modulates the NF-κB, EGF/mTOR, and MAPK pathways . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and apoptosis, making them primary targets of Chrysophenine.

Mode of Action

Chrysophenine interacts with its targets (NF-κB, EGF/mTOR, and MAPK pathways) by binding to specific sites, leading to modulation of these pathways . This interaction results in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Chrysophenine affects several biochemical pathways. It has been reported to strongly modulate the NF-κB, EGF/mTOR, and MAPK pathways . These pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis. The modulation of these pathways by Chrysophenine can lead to downstream effects that contribute to its therapeutic potential.

Pharmacokinetics

Further investigations are needed to fully understand the pharmacokinetics of Chrysophenine .

Result of Action

The molecular and cellular effects of Chrysophenine’s action are largely due to its interaction with its targets and the subsequent modulation of the NF-κB, EGF/mTOR, and MAPK pathways . These effects can lead to changes in cellular processes such as inflammation, cell growth, and apoptosis, which may contribute to its therapeutic effects.

Action Environment

The action, efficacy, and stability of Chrysophenine can be influenced by various environmental factors. For instance, a study on the biodegradation of Chrysophenine showed that factors such as pH, temperature, agitation, and concentration of the compound can affect its degradation . This suggests that the environment in which Chrysophenine is present can impact its action and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chrysophenine is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a phenol or an aromatic amine to form the azo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction .

Industrial Production Methods: In industrial settings, Chrysophenine is produced in large quantities using continuous flow reactors. The process involves the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The dye is then purified through filtration and crystallization processes .

Analyse Chemischer Reaktionen

Types of Reactions: Chrysophenine undergoes various chemical reactions, including:

Oxidation: Chrysophenine can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of Chrysophenine typically involves the use of reducing agents like sodium dithionite, leading to the cleavage of the azo bond and formation of aromatic amines.

Substitution: Chrysophenine can undergo substitution reactions where one of the substituents on the aromatic ring is replaced by another group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium dithionite in an aqueous medium.

Substitution: Halogens or alkylating agents under controlled temperature and pH conditions.

Major Products Formed:

Oxidation: Various oxidized derivatives of Chrysophenine.

Reduction: Aromatic amines.

Substitution: Substituted Chrysophenine derivatives.

Vergleich Mit ähnlichen Verbindungen

Chrysophenine is unique among azo dyes due to its bright yellow color and excellent dyeing properties. Similar compounds include:

Direct Yellow 8: Another azo dye with similar dyeing properties but different chemical structure.

Direct Yellow 11: Known for its use in dyeing textiles but has a different shade of yellow compared to Chrysophenine.

Direct Yellow 50: Used in the textile industry but has different fastness properties compared to Chrysophenine.

Chrysophenine stands out due to its high stability, excellent dyeing properties, and versatility in various applications.

Biologische Aktivität

Chrysophenine, a synthetic azo dye, is primarily known for its applications in the textile industry. However, recent research has highlighted its significant biological activity, particularly in the context of biodegradation and environmental remediation. This article explores the biological activity of Chrysophenine, focusing on its degradation processes, interaction with microorganisms, and potential implications for sustainable practices.

Chemical Structure and Properties

Chrysophenine has a complex molecular structure characterized by a central ethene group connecting two benzene rings, each bearing a sulfonate group (SO₃Na) and an azo group (N=N) linked to an ethoxyphenyl group (C₆H₄OC₂H₅). This structure is responsible for its chromophore properties, which allow it to absorb light and impart color to textiles. The molecular formula of Chrysophenine is represented as follows:

Biodegradation Studies

Research indicates that Chrysophenine can undergo biodegradation through microbial action. Notably, studies have demonstrated the efficacy of specific bacteria in degrading this dye. For instance:

-

Microorganisms Used :

- Thalassospira frigidphilosprofundus

- Erwinia chrysanthemi Burkholder

-

Results :

- The highest decolorization rates achieved were 77.41% by Thalassospira and 74.10% by Erwinia in controlled experiments using shaking conical flasks.

This biodegradation process is crucial for wastewater treatment in the textile industry, where Chrysophenine is commonly found as a pollutant.

The mechanisms by which microorganisms degrade Chrysophenine involve several biochemical processes:

- Adsorption : The dye interacts with microbial cell walls through adsorption, facilitated by functional groups on the cell surfaces.

- Reduction Reactions : Azo dyes like Chrysophenine can undergo reduction reactions, converting the azo group into hydrazine derivatives under anaerobic conditions.

- Cleavage of Azo Bonds : Under harsh environmental conditions, the azo bonds may cleave, leading to the formation of less toxic compounds .

Case Study 1: Microbial Degradation in Wastewater Treatment

A study conducted on the microbial degradation of Chrysophenine in wastewater treatment facilities revealed significant findings:

- Objective : To assess the efficiency of microbial strains in degrading Chrysophenine present in textile effluents.

- Methodology : Various strains were tested under different pH levels and temperatures to optimize degradation rates.

- Findings : The study concluded that specific strains could effectively reduce dye concentration while maintaining lower toxicity levels in treated effluents .

Case Study 2: Comparative Analysis of Azo Dye Bioremediation

A comparative study evaluated various azo dyes' biodegradation capabilities, including Chrysophenine:

| Dye Type | Microorganism | Decolorization Rate (%) | Conditions |

|---|---|---|---|

| Chrysophenine | Thalassospira frigidphilosprofundus | 77.41 | Shaking flasks |

| Congo Red | Bacillus subtilis KK01 | 92.8 | 30 ppm concentration |

| Alizarin Yellow R | Mixed bacterial cultures | 85.0 | Controlled environment |

This table highlights the varying efficiencies of different microorganisms in degrading specific azo dyes, emphasizing the potential for bioremediation strategies utilizing Chrysophenine .

Environmental Implications

The biological activity of Chrysophenine has significant implications for environmental sustainability:

- Bioremediation Potential : Utilizing microorganisms for the degradation of toxic dyes like Chrysophenine can mitigate environmental pollution from textile industries.

- Sustainable Practices : Implementing bioremediation processes can lead to more sustainable wastewater treatment solutions, reducing reliance on chemical methods that may pose additional risks to ecosystems.

Eigenschaften

IUPAC Name |

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMJDPHTMKUEHG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N4Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041728 | |

| Record name | C.I. Direct Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2870-32-8 | |

| Record name | C.I. Direct Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of cancer cells have been shown to be susceptible to chrysophenine in vitro?

A1: Chrysophenine has demonstrated inhibitory effects on the proliferation of HepG2 (human liver cancer), Hela (human cervical cancer), and MCF-7 (human breast cancer) cell lines in vitro. [, ]

Q2: What is the mechanism of action for chrysophenine's antitumor activity?

A2: While the exact mechanism is still under investigation, research suggests that chrysophenine influences the expression of specific genes in HepG2 cells. This includes downregulating genes like PRL-1 and PAI-1, and upregulating genes like GADD153 and HPRG. These alterations suggest that chrysophenine's antitumor effects may involve modulating cell cycle progression, proliferation, apoptosis, and angiogenesis. []

Q3: What is the molecular formula and weight of chrysophenine?

A3: Chrysophenine, also known as Direct Yellow 12, has the molecular formula C32H26N6Na2O6S2 and a molecular weight of 696.7 g/mol.

Q4: What are some notable spectroscopic properties of chrysophenine?

A4: Chrysophenine exhibits a strong absorption band in the UV-Vis spectrum, with studies reporting peak absorption wavelengths around 365 nm and significant anisotropy in stretch-oriented films. [, ]

Q5: How does the cis isomer of chrysophenine differ from its trans counterpart in terms of properties and applications?

A5: The cis isomer of chrysophenine exhibits a shorter wavelength of maximum absorption (approximately 360 nm) compared to the trans isomer. Additionally, the cis isomer demonstrates significantly lower substantivity to cellulose fibers, highlighting a difference in dyeing behavior compared to the trans form. []

Q6: In what material has chrysophenine shown potential for creating UV polarizers?

A6: Chrysophenine, when incorporated into stretch-oriented poly(vinyl alcohol) (PVA) films, exhibits high anisotropy in both optical absorption and third-order nonlinear optical properties. This makes it a promising candidate for developing efficient and low-cost UV polarizers. [, ]

Q7: How does chrysophenine interact with cellulose fibers in the context of dyeing?

A7: Chrysophenine, a direct dye, exhibits substantivity towards cellulose fibers. The presence of carboxyl groups in the cellulose influences the equilibrium absorption of chrysophenine, particularly at varying pH levels and salt concentrations. [, ]

Q8: How does the presence of sodium chloride affect the absorption spectrum of chrysophenine in aqueous solutions?

A8: Unlike some azo dyes that exhibit spectral changes upon the addition of sodium chloride due to aggregation, chrysophenine's spectrum remains largely unaffected. This suggests that chrysophenine does not undergo significant aggregation in the presence of salt. []

Q9: Can chrysophenine be used to study the morphology of cellulose matrices?

A9: Yes, the cis-trans isomerization kinetics of chrysophenine dispersed in cellulose matrices, such as films obtained from native and cuproammoniacal cellulose, can provide insights into the morphology of the amorphous regions within these materials. []

Q10: What materials have been investigated for the adsorption of chrysophenine from wastewater?

A10: Several materials have shown potential for removing chrysophenine from wastewater, including magnesium/aluminum layered double hydroxides (LDHs) [], magnesium silicate gel [], and composite membranes incorporating graphene oxide sheets. []

Q11: What advanced oxidation processes (AOPs) have been explored for the degradation of chrysophenine in wastewater treatment?

A11: UV/ferric oxalate complexes [] and the UV/Fenton reagent method [] have demonstrated effective degradation of chrysophenine in wastewater treatment, achieving high decolorization rates.

Q12: Does chrysophenine form complexes with other dyes in aqueous solutions?

A12: Yes, chrysophenine has been shown to form complexes with other direct dyes in aqueous solutions. For instance, it forms a 1:1 complex with Chlorazol Sky Blue FF, as evidenced by spectral shifts and chromatographic analysis. [, , ]

Q13: How does the complexation of chrysophenine with other dyes affect their adsorption onto cellulose?

A13: The formation of complexes between chrysophenine and other direct dyes, such as Chlorazol Sky Blue FF, can significantly influence their adsorption behavior onto cellulose compared to their individual dyeing properties. []

Q14: What factors influence the equilibrium constants for complex formation between chrysophenine and other dyes?

A14: The equilibrium constants for complex formation are influenced by the specific dyes involved, temperature, and the presence of electrolytes. For example, the combination of chrysophenine and Sky Blue 6B exhibits a higher equilibrium constant compared to other dye combinations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.